molecular formula C5H4F3N3O3 B2719923 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole CAS No. 1795502-95-2

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No.: B2719923
CAS No.: 1795502-95-2
M. Wt: 211.1
InChI Key: SQBQEISGQOXJMX-UHFFFAOYSA-N
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Description

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is a heterocyclic compound containing nitrogen It is characterized by the presence of a nitro group and a trifluoroethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole typically involves the reaction of 4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene with appropriate reagents under controlled conditions. One common method involves dissolving 5-fluoro-2-nitrophenol in dimethyl sulfoxide (DMSO) with cesium carbonate and adding 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction mixture is stirred overnight and then quenched with water. The product is purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 4-amino-3-(2,2,2-trifluoroethoxy)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The nitro group and trifluoroethoxy group may play crucial roles in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(2,2,2-trifluoroethoxy)benzoic acid
  • 4-nitro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Uniqueness

4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole is unique due to the presence of both a nitro group and a trifluoroethoxy group on a pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQEISGQOXJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795502-95-2
Record name 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
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